7-Bromo-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylic acid
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Overview
Description
7-Bromo-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylic acid is a compound that belongs to the class of benzimidazoles, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylic acid typically involves the introduction of the bromine and trifluoromethyl groups into the benzimidazole core. One common method involves the lithiation of N-benzylimidazole followed by quenching with carbon dioxide to form the imidazole-2-carboxylic acid. The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often facilitated by palladium or copper catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
7-Bromo-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins and pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)-1H-imidazole-5-carboxylic acid: Shares the trifluoromethyl group but lacks the bromine atom.
Benzimidazole derivatives: Various benzimidazole compounds with different substituents exhibit similar biological activities.
Uniqueness
The presence of both bromine and trifluoromethyl groups in 7-Bromo-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylic acid makes it unique compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C9H4BrF3N2O2 |
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Molecular Weight |
309.04 g/mol |
IUPAC Name |
7-bromo-2-(trifluoromethyl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C9H4BrF3N2O2/c10-4-1-3(7(16)17)2-5-6(4)15-8(14-5)9(11,12)13/h1-2H,(H,14,15)(H,16,17) |
InChI Key |
OVWZULVHWHTRTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)Br)C(=O)O |
Origin of Product |
United States |
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